methyl [(benzoylamino)oxy]acetate
Description
Methyl [(benzoylamino)oxy]acetate is an organic compound featuring a benzoylamino group linked via an oxygen atom to a methyl acetate moiety. This structure combines the reactivity of an ester with the electron-withdrawing properties of the benzoyl group, making it a versatile intermediate in medicinal and synthetic chemistry. Potential applications may include pharmacological activities, as structurally related compounds exhibit cytotoxicity and antibacterial effects .
Properties
IUPAC Name |
methyl 2-benzamidooxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-15-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJLDFTRHCZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CONC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity |
|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | 136.15 | Ester | Flavoring agent |
| Methyl o-benzoyl benzoate | 606-28-0 | 270.28 | Di-benzoyl ester | UV absorption |
| 4-Acetoxy cinnamyl acetate | Not provided | 234.24 | Acetoxy, cinnamyl ester | Cytotoxic (IC50 = 19.35 μM) |
| Target compound | Not available | ~223.22 (estimated) | Benzoylaminooxy, methyl ester | Hypothesized cytotoxicity |
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